molecular formula C9H6Cl2N2 B13212330 7,8-Dichloroquinolin-3-amine

7,8-Dichloroquinolin-3-amine

Cat. No.: B13212330
M. Wt: 213.06 g/mol
InChI Key: JBAVBDPLOQJOIC-UHFFFAOYSA-N
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Description

7,8-Dichloroquinolin-3-amine is a chemical compound with the molecular formula C9H6Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives. One common method is the reaction of 7,8-dichloroquinoline with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes followed by amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating agents and the need to control reaction exothermicity.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloroquinolin-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted quinolines
  • Quinoline N-oxides
  • Dihydroquinolines
  • Biaryl derivatives

Scientific Research Applications

7,8-Dichloroquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 7,8-Dichloroquinolin-3-amine involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In antimicrobial applications, it disrupts the synthesis of nucleic acids and proteins in pathogens, leading to cell death.

Comparison with Similar Compounds

    7-Chloroquinoline: Shares a similar quinoline backbone but with different substitution patterns.

    8-Chloroquinoline: Another derivative with a single chlorine substitution.

    4,7-Dichloroquinoline: Differently substituted quinoline with distinct chemical properties.

Uniqueness: 7,8-Dichloroquinolin-3-amine is unique due to its dual chlorine substitution at the 7th and 8th positions, which imparts specific electronic and steric effects. These effects influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

7,8-dichloroquinolin-3-amine

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2

InChI Key

JBAVBDPLOQJOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl

Origin of Product

United States

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